(R)-3-Amino-2-methylbutan-2-ol
Overview
Description
®-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is significant in various fields due to its unique structure, which includes both an amino group and a hydroxyl group on a chiral carbon atom. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical applications.
Scientific Research Applications
®-3-Amino-2-methylbutan-2-ol has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of fine chemicals and as a resolving agent for chiral compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-methylbutan-2-ol typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method starts with 3-(t-butoxycarbonyl-amino) butyric acid, which undergoes chiral resolution to obtain the desired enantiomer. This intermediate is then reduced using sodium borohydride and a Lewis acid to yield ®-3-Amino-2-methylbutan-2-ol .
Industrial Production Methods: Industrial production of ®-3-Amino-2-methylbutan-2-ol often employs similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and optical purity. The method is designed to be environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halides or esters.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- (S)-3-Amino-2-methylbutan-2-ol
- 2-Amino-3-methyl-1-butanol
- 3-Amino-2-methyl-1-butanol
Comparison: ®-3-Amino-2-methylbutan-2-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-3-Amino-2-methylbutan-2-ol. The presence of both amino and hydroxyl groups on a chiral center also distinguishes it from other similar compounds, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications .
Properties
IUPAC Name |
(3R)-3-amino-2-methylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDLPZRDQTOJW-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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